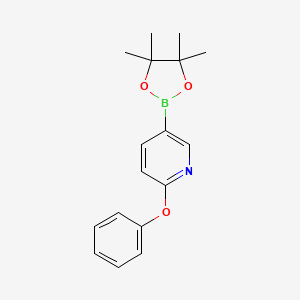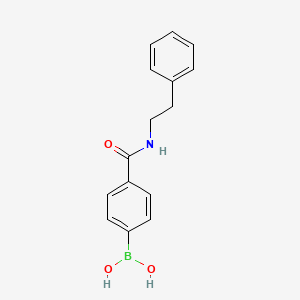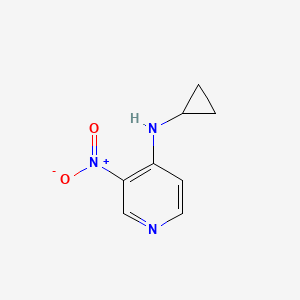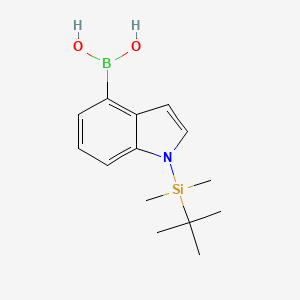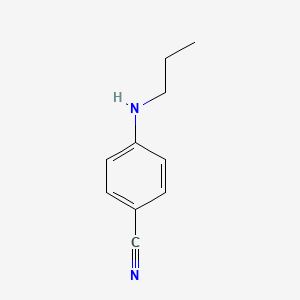![molecular formula C13H10FIO B1358675 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene CAS No. 649740-30-7](/img/structure/B1358675.png)
1-Fluoro-3-[(4-iodophenoxy)methyl]benzene
Vue d'ensemble
Description
“1-Fluoro-3-[(4-iodophenoxy)methyl]benzene” is a chemical compound with the molecular formula C13H10FIO . It has a molecular weight of 328.12 g/mol .
Synthesis Analysis
The synthesis of “1-Fluoro-3-[(4-iodophenoxy)methyl]benzene” can be achieved from 4-Iodophenol, Sodium ethoxide, and 3-Fluorobenzyl bromide .Molecular Structure Analysis
The IUPAC name for this compound is 1-fluoro-3-[(4-iodophenoxy)methyl]benzene . The InChI representation is InChI=1S/C13H10FIO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2 . The Canonical SMILES representation is C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)I .Physical And Chemical Properties Analysis
This compound has a molecular weight of 328.12 g/mol . It has a computed XLogP3-AA value of 4.1 . The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 327.97604 g/mol . The topological polar surface area is 9.2 Ų . The heavy atom count is 16 .Applications De Recherche Scientifique
Fluorine-Containing Heterocycles
1-Fluoro-3-[(4-iodophenoxy)methyl]benzene has applications in synthesizing fluorine-containing heterocycles. For example, compounds like 4-Fluoro-2-(F-ethyl)-3-(F-methyl)-1,5-benzoxazepine can be prepared by reacting similar fluorine-substituted compounds with aminophenols, demonstrating the versatility of fluoro-benzene derivatives in organic synthesis (Maruta et al., 1980).
Nucleophilic Aromatic Substitution
This compound can be involved in nucleophilic aromatic substitution reactions. For example, [fluoro(sulfonyloxy)iodo]benzene reacts with acyclic olefins to yield 1,2-disulfonates, indicating potential applications in creating complex organic molecules with specific functional groups (Pirkuliev et al., 2001).
Photocatalytic Reactions
The compound may also be relevant in photocatalytic reactions. Research shows that certain fluorobenzene derivatives can undergo photoinduced electron transfer with other compounds, leading to novel photocatalytic fluorination processes (Ohkubo et al., 2013).
Fluorescence Properties
Fluorinated benzene compounds, including derivatives of 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene, have been studied for their unusual fluorescence properties. These properties can be harnessed in developing novel fluorogenic sensors and other optical applications (Uchiyama et al., 2006).
Crystal Structure Analysis
Fluorine substitution on benzene rings, akin to 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene, influences crystal structure formation. Such compounds can demonstrate unique molecular packing and intermolecular interactions, important in material science and crystallography (Zehe et al., 2014).
High-Performance Polymer Synthesis
Fluorinated benzene derivatives are key in synthesizing high-performance polymers, known for their exceptional thermal properties and solubility, useful in engineering plastics and membrane materials (Xiao et al., 2003).
Environmental Microbiology
In environmental microbiology, fluorinated benzene compounds are used to detect aromatic metabolites in methanogenic consortia, providing insights into microbial degradation pathways (Londry & Fedorak, 1993).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to inhibit several cytochrome p450 enzymes, including cyp1a2, cyp2c19, cyp2c9, and cyp2d6 . These enzymes play crucial roles in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
Given its inhibitory effects on various cytochrome p450 enzymes, it likely interacts with these enzymes and alters their activity, leading to changes in the metabolism of various substances within the body .
Biochemical Pathways
The compound’s impact on biochemical pathways is largely tied to its inhibition of cytochrome P450 enzymes. By inhibiting these enzymes, it can affect the metabolism of drugs and other substances, potentially leading to altered physiological effects. The specific pathways affected would depend on the exact substances being metabolized .
Pharmacokinetics
1-Fluoro-3-[(4-iodophenoxy)methyl]benzene exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests it is likely to distribute into tissues . .
Result of Action
Given its inhibitory effects on cytochrome P450 enzymes, it could potentially alter the efficacy and toxicity of co-administered drugs metabolized by these enzymes .
Propriétés
IUPAC Name |
1-fluoro-3-[(4-iodophenoxy)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FIO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRZCUCRDMZDRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625948 | |
| Record name | 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-[(4-iodophenoxy)methyl]benzene | |
CAS RN |
649740-30-7 | |
| Record name | 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

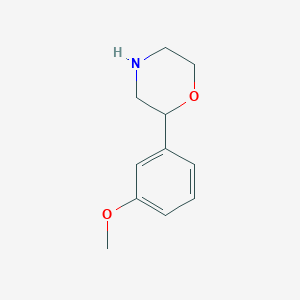
![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)
![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)
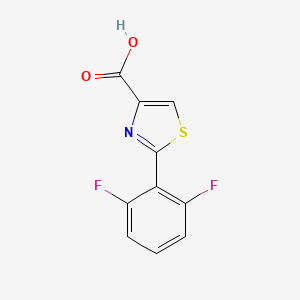
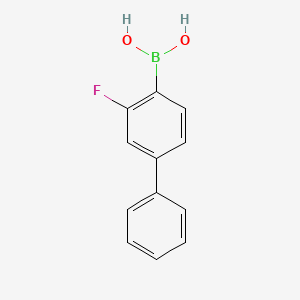
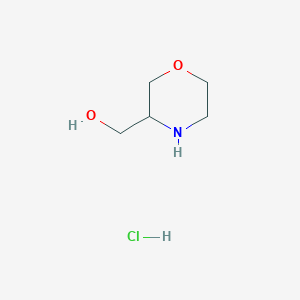
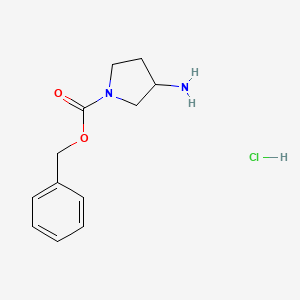
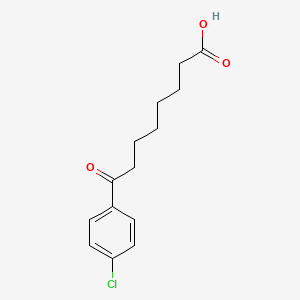
![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)
